

# An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylphenol

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## Compound of Interest

Compound Name: 4-Phenylphenol

Cat. No.: B051918

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Phenylphenol** (biphenyl-4-ol), a key intermediate in various industrial applications, including the synthesis of liquid crystals, polymers, and agrochemicals. By integrating data from Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), this document offers a detailed framework for the structural elucidation and confirmation of this biphenyl compound. The guide includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for data interpretation, serving as an essential resource for professionals in chemical research and development.

## Introduction

**4-Phenylphenol** is an aromatic organic compound featuring a hydroxyl group substituted on a biphenyl backbone.<sup>[1]</sup> Its structure, consisting of two connected phenyl rings, gives it unique properties that are leveraged in materials science and chemical synthesis. Accurate structural confirmation is paramount for its application, and spectroscopic methods are the most powerful tools for this purpose. This guide details the interpretation of its IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectra to provide an unambiguous structural verification.

## Spectroscopic Data Presentation

The quantitative data obtained from the spectroscopic analysis of **4-Phenylphenol** are summarized below. These values are critical for identifying the functional groups and mapping the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Phenylphenol**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.35	Singlet (s)	1H	Ar-OH
7.30 - 7.65	Multiplet (m)	7H	Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-4')
6.88	Doublet (d), J = 7.4 Hz	2H	Aromatic Protons (H-3', H-5')

Note: Data acquired in CDCl<sub>3</sub>. The multiplet between 7.3-7.65 ppm corresponds to the seven protons of the two phenyl rings, while the doublet at 6.88 ppm is characteristic of the two protons ortho to the hydroxyl group. The singlet at 9.35 ppm is indicative of the phenolic hydroxyl proton.[\[2\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Phenylphenol**

Chemical Shift (δ, ppm)	Assignment
155.0	C4 (Carbon attached to -OH)
140.7	C1' (Quaternary carbon)
134.1	C1 (Quaternary carbon)
128.8	C3'/C5'
128.4	C2'/C6'
126.8	C2/C6 & C4'
115.6	C3/C5

Note: Data acquired in  $\text{CDCl}_3$ . The chemical shifts are consistent with a substituted biphenyl structure. The downfield signal at 155.0 ppm is characteristic of the carbon atom bonded to the electronegative oxygen atom.

Table 3: IR Spectroscopic Data for **4-Phenylphenol**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3600	Strong, Broad	O-H stretch (phenolic)
3045	Medium	Aromatic C-H stretch
1600-1400	Medium-Strong	Aromatic C=C ring stretching
900-675	Strong	C-H "out-of-plane" bending (aromatic)

Note: Data acquired using a KBr disc. The broad peak at  $3600\text{ cm}^{-1}$  is a definitive indicator of the hydroxyl group.[2] Aromatic C-H stretching is observed above  $3000\text{ cm}^{-1}$ , while C=C stretching vibrations within the aromatic rings appear in the  $1600\text{-}1400\text{ cm}^{-1}$  region.[3]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a solid sample for solution-state  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

- Sample Preparation:
  - Weigh approximately 10-25 mg of solid **4-Phenylphenol** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[1][4]
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.[4]  $\text{CDCl}_3$  is used as the solvent because its deuterium atom provides a lock signal for the spectrometer, and it is largely "invisible" in the  $^1\text{H}$  spectrum.[4][5]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[\[2\]](#)
- Agitate the vial to completely dissolve the solid.
- If any solid particles remain, the solution must be filtered. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube. The final solution must be clear and free of suspended particles to ensure good spectral quality.[\[6\]](#)
- The final sample depth in the NMR tube should be approximately 4-6 cm.[\[5\]](#) Cap the tube securely.
- Carefully wipe the outside of the NMR tube with a tissue before inserting it into the spectrometer.
- Data Acquisition:
  - The sample is placed in the NMR spectrometer.
  - The magnetic field is "locked" onto the deuterium signal of the  $\text{CDCl}_3$ .
  - The magnetic field homogeneity is optimized through a process called "shimming."
  - For  $^1\text{H}$  NMR, a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) is recorded.
  - For  $^{13}\text{C}$  NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
  - The FID is then subjected to a Fourier Transform to generate the final NMR spectrum.

### 3.2. Infrared (IR) Spectroscopy using KBr Disc Method

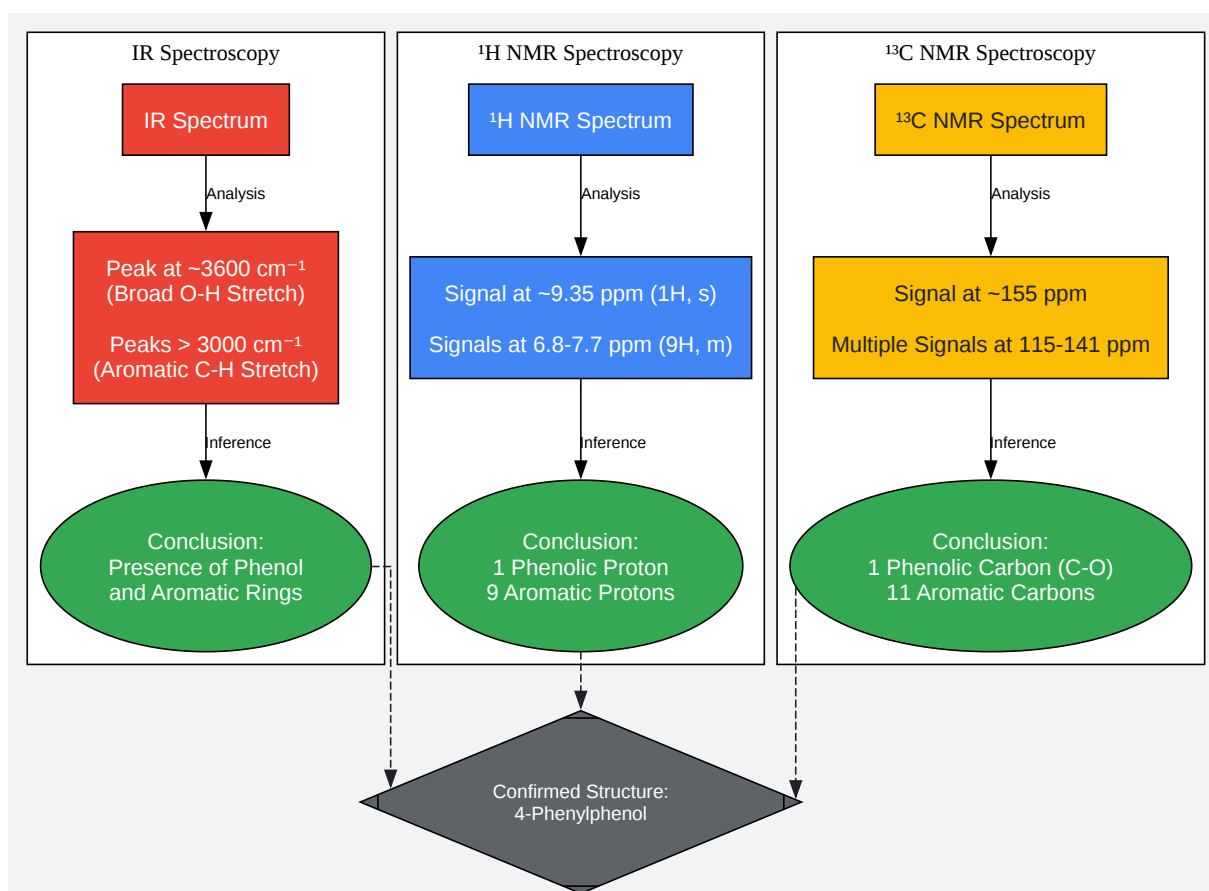
This protocol describes the preparation of a solid sample for analysis by transmission IR spectroscopy.[\[7\]](#)

- Sample Preparation:

- Ensure all equipment (agate mortar, pestle, die set) is meticulously clean and dry to avoid contamination, especially from moisture.[8]
- Weigh approximately 1-2 mg of the solid **4-Phenylphenol** sample.
- Weigh approximately 200-300 mg of dry, spectroscopic-grade potassium bromide (KBr). KBr is used because it is transparent in the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ).[7][8]
- First, grind the **4-Phenylphenol** sample in the agate mortar until it is a fine, fluffy powder. [8]
- Add the KBr powder to the mortar and gently but thoroughly mix with the sample for about a minute until a homogeneous mixture is achieved. Avoid prolonged grinding which can introduce moisture as KBr is hygroscopic.[8]
- Carefully transfer the powder mixture into the pellet die.
- Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[8][9] This will cause the KBr to flow and form a thin, transparent or translucent disc, with the sample embedded within it.[7]
- Carefully release the pressure and extract the KBr pellet from the die.
- Data Acquisition:
  - A background spectrum is first collected with an empty sample holder or a blank KBr pellet to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , as well as any instrumental artifacts.[7]
  - The KBr pellet containing the **4-Phenylphenol** sample is placed in the sample holder in the path of the IR beam.
  - The infrared spectrum is recorded by measuring the transmittance or absorbance of infrared radiation as a function of wavenumber.

## Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical process of combining data from IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR to confirm the structure of **4-Phenylphenol**.



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